Triphenylmethyl thiocyanate
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Overview
Description
Triphenylmethyl thiocyanate is an organic compound with the molecular formula C20H15NS. It is a derivative of triphenylmethyl chloride, where the chloride group is replaced by a thiocyanate group. This compound is known for its unique chemical properties and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylmethyl thiocyanate can be synthesized through the reaction of triphenylmethyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of large-scale reactors where triphenylmethyl chloride is reacted with an excess of potassium thiocyanate. The reaction mixture is then filtered to remove any unreacted starting materials and by-products, followed by recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Triphenylmethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: It can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted triphenylmethyl derivatives.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Thiol derivatives are produced.
Scientific Research Applications
Triphenylmethyl thiocyanate has several applications in scientific research:
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of triphenylmethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in target molecules. Additionally, the thiocyanate group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethyl chloride: Similar structure but with a chloride group instead of a thiocyanate group.
Triphenylmethyl bromide: Similar structure but with a bromide group.
Triphenylmethyl iodide: Similar structure but with an iodide group.
Uniqueness
Triphenylmethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity compared to its halide counterparts. The thiocyanate group allows for a wider range of chemical transformations, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
35036-90-9 |
---|---|
Molecular Formula |
C20H15NS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
trityl thiocyanate |
InChI |
InChI=1S/C20H15NS/c21-16-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI Key |
XIHZIHFTGBIZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC#N |
Origin of Product |
United States |
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